molecular formula C20H13N3O4S B11587185 1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11587185
M. Wt: 391.4 g/mol
InChI Key: RILHZFRDQUWECM-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a thiadiazole ring, and a chromeno-pyrrole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

    Construction of the Chromeno-Pyrrole System: This step may involve cyclization reactions that form the fused ring system, often requiring specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or introduce new functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a candidate for drug development, particularly for its potential therapeutic properties.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H13N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H13N3O4S/c1-26-12-6-4-5-11(9-12)16-15-17(24)13-7-2-3-8-14(13)27-18(15)19(25)23(16)20-22-21-10-28-20/h2-10,16H,1H3

InChI Key

RILHZFRDQUWECM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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